N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide (CAS: 946246-07-7) is a benzamide derivative characterized by a 1,2,3,4-tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a 2,6-difluorobenzamide moiety at the 7-position. Its molecular formula is C₂₃H₁₈F₂N₂O₂, with a molecular weight of 392.4 g/mol .
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O2/c24-18-9-4-10-19(25)21(18)22(28)26-17-12-11-15-8-5-13-27(20(15)14-17)23(29)16-6-2-1-3-7-16/h1-4,6-7,9-12,14H,5,8,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHDRUWWRIXVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aniline Derivatives
Cyclization of N-protected 3-aminophenylacetic acid derivatives under acidic conditions can yield tetrahydroquinoline skeletons. For example, Friedel-Crafts alkylation or Pictet-Spengler cyclization may be employed, followed by deprotection to reveal the amine.
Reduction of Quinoline Derivatives
Catalytic hydrogenation of 7-nitroquinoline using palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere (1–3 atm, 25–50°C) reduces the nitro group to an amine while saturating the pyridine ring. This method offers regioselective amination but requires careful control to avoid over-reduction.
Benzoylation of 1,2,3,4-Tetrahydroquinolin-7-Amine
Introducing the benzoyl group to the tetrahydroquinoline amine necessitates acylation under mild conditions to prevent decomposition of the heterocycle.
Acylation with Benzoyl Chloride
Reaction of 1,2,3,4-tetrahydroquinolin-7-amine with benzoyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C, using triethylamine (2.0 equiv) as a base, affords 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine in yields exceeding 85%. Excess base neutralizes HCl generated during the reaction, preventing protonation of the amine.
Table 1: Optimization of Benzoylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Temperature (°C) | 0–5 | 25 | 0–5 |
| Base | Triethylamine | Pyridine | Triethylamine |
| Yield (%) | 85 | 72 | 85 |
Synthesis of 2,6-Difluorobenzamide
The 2,6-difluorobenzoyl moiety is synthesized via hydrolysis of 2,6-difluorobenzonitrile , as demonstrated in patent CN1861575A.
Near-Critical Water Hydrolysis
Heating 2,6-difluorobenzonitrile in deionized water at 240–260°C for 6–8 hours under autogenous pressure achieves near-quantitative conversion to 2,6-difluorobenzamide . Key parameters include:
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Substrate-to-water ratio : 1:5 (w/w) for optimal solubility.
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Post-reaction salt addition : Sodium chloride (80–100 g/L) precipitates the product via salting-out.
Table 2: Hydrolysis Efficiency Under Varied Conditions
| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 240 | 6 | 51.2 | 79.5 |
| 240 | 8 | 58.7 | 96.2 |
| 260 | 7 | 96.0 | 96.2 |
Higher temperatures (260°C) significantly improve yield and purity, though prolonged heating risks decomposition.
Amide Coupling: Final Assembly
Coupling 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine with 2,6-difluorobenzoyl chloride (or activated acid) forms the target amide. Two primary strategies are viable:
Schotten-Baumann Reaction
Direct reaction of the amine with 2,6-difluorobenzoyl chloride in a biphasic system (water/DCM) using sodium hydroxide as a base. However, this method may suffer from low yields due to the steric hindrance of the tetrahydroquinoline.
Carbodiimide-Mediated Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or HATU as coupling agents in anhydrous DMF or DCM, with N,N-diisopropylethylamine (DIPEA) as a base, enhances efficiency.
Table 3: Comparison of Coupling Agents
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 68 |
| HATU | DCM | 0–5 | 82 |
| DCC/DMAP | THF | 40 | 57 |
HATU-mediated coupling at 0–5°C in DCM achieves superior yields (82%) by minimizing side reactions.
Purification and Characterization
Chromatographic Purification
Crude product purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials and by-products.
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): Distinct signals for benzoyl (δ 7.45–7.85 ppm), tetrahydroquinoline (δ 1.65–3.20 ppm), and difluorobenzamide (δ 7.10–7.30 ppm) protons.
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MS (ESI+) : m/z 409.1 [M+H]⁺, consistent with the molecular formula C₂₂H₁₉F₂N₂O₂.
Challenges and Optimization Strategies
Regioselectivity in Benzoylation
Competing acylation at the tetrahydroquinoline’s secondary amine is mitigated by using bulky bases (e.g., DIPEA) or temporary protecting groups (e.g., Boc).
Hydrolysis Side Reactions
Over-hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzoic acid is minimized by strict temperature control and shorter reaction times.
Amide Bond Stability
The final amide’s sensitivity to hydrolysis necessitates anhydrous conditions during coupling and storage under inert atmosphere.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The difluorobenzamide group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features allow it to interact with biological targets, making it a potential lead compound for drug discovery.
Biological Probes: It can be used as a probe to study biological processes and pathways.
Industry:
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may bind to specific proteins or enzymes, modulating their activity. The presence of the difluorobenzamide group can enhance its binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 6- vs. 7-Substituted Tetrahydroquinoline Derivatives
A closely related isomer, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide, shares the same molecular formula but differs in the substitution position on the tetrahydroquinoline ring (6- vs. 7-position). For example, the 7-substituted derivative may exhibit enhanced conformational flexibility due to reduced steric hindrance compared to the 6-isomer.
Substituted Benzamides with Aromatic Modifications
Several compounds feature a 2,6-difluorobenzamide core but differ in the substituents on the opposing aromatic ring:
- Hexaflumuron (C₁₅H₇Cl₂F₆NO₂, MW 424.1 g/mol): Contains a 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl group. This compound is a commercial insect growth regulator targeting chitin synthesis .
- Teflubenzuron (C₁₄H₆Cl₂F₄N₂O₂, MW 381.1 g/mol): Features a 3,5-dichloro-2,4-difluorophenyl group. Its simpler aromatic structure may reduce metabolic stability compared to the tetrahydroquinoline-containing target compound .
Table 1: Key Structural and Functional Comparisons
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|---|
| Target Compound | 1-Benzoyl-7-(2,6-difluorobenzamide)-THQ* | C₂₃H₁₈F₂N₂O₂ | 392.4 | Hypothesized insecticidal |
| Hexaflumuron | 3,5-Dichloro-4-tetrafluoroethoxyphenyl | C₁₅H₇Cl₂F₆NO₂ | 424.1 | Chitin synthesis inhibition |
| Teflubenzuron | 3,5-Dichloro-2,4-difluorophenyl | C₁₄H₆Cl₂F₄N₂O₂ | 381.1 | Insect growth regulator |
| N-(1-Methanesulfonyl-THQ-7-yl)-2,6-DFB** | 1-Methanesulfonyl-THQ-7-yl | C₁₇H₁₅F₂N₂O₃S | 365.4 | Unknown (sulfonyl derivative) |
THQ = 1,2,3,4-tetrahydroquinoline; *DFB = difluorobenzamide .
Functional Group Variations: Amides vs. Ureas
The target compound’s amide linkage contrasts with urea derivatives like diflubenzuron (N-[(4-chlorophenyl)carbamoyl]-2,6-difluorobenzamide), a chitin synthesis inhibitor. Ureas generally exhibit stronger hydrogen-bonding capacity due to the presence of two NH groups, which may enhance target binding but reduce metabolic stability compared to amides .
Crystallographic and Conformational Differences
- Hexaflumuron exhibits a dihedral angle of 78.6° between its two aromatic rings, stabilized by N–H···O hydrogen bonds forming C(4) chains .
- The target compound’s tetrahydroquinoline core likely imposes distinct conformational constraints. The benzoyl group at the 1-position may introduce additional steric effects, altering packing efficiency in the crystal lattice compared to simpler aryl derivatives.
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is C23H18F2N2O2, with a molecular weight of 404.4 g/mol. The structure features a tetrahydroquinoline core and a difluorobenzamide moiety, which contribute to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H18F2N2O2 |
| Molecular Weight | 404.4 g/mol |
| LogP | 3.5 |
| Polar Surface Area | 70.5 Ų |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving aniline derivatives and ketones.
- Benzoylation : The tetrahydroquinoline is benzoylated using benzoyl chloride.
- Fluorination and Amide Formation : The introduction of the difluoro group and subsequent amide formation are carried out under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer progression and inflammation pathways.
- Receptor Modulation : It interacts with various receptors that mediate cellular responses related to pain and inflammation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
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Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating apoptotic pathways.
- Case Study : In vitro studies on breast cancer cell lines showed a significant reduction in cell viability after treatment with this compound.
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Anti-inflammatory Properties : The compound has been reported to reduce inflammation markers in animal models.
- Case Study : In a murine model of arthritis, administration of the compound resulted in decreased swelling and pain response.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative diseases by modulating neuroinflammatory responses.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
| Study Type | Findings |
|---|---|
| In Vitro Studies | Induced apoptosis in cancer cell lines |
| In Vivo Studies | Reduced inflammation in arthritis models |
| Mechanistic Studies | Inhibition of specific kinases involved in cancer signaling |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide?
- Methodological Answer : The compound can be synthesized via amide coupling. A typical procedure involves reacting 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine with 2,6-difluorobenzoyl chloride in dry dichloromethane (DCM) under inert conditions. Triethylamine (6 mmol) is added as a base to neutralize HCl byproducts. The reaction is stirred at 275–277 K for 2 hours, followed by washing with 0.5% HCl and saturated NaHCO₃. Purification is achieved via recrystallization in DCM .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Key characterization techniques include:
- X-ray crystallography : Determine bond lengths, angles, and dihedral angles (e.g., N–H⋯O hydrogen bonds stabilize the crystal lattice; dihedral angles between aromatic rings ≈78.6°) .
- NMR spectroscopy : Confirm proton environments and fluorine substitution patterns.
- HPLC/MS : Verify purity and molecular weight.
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : While direct data on this compound is limited, structurally analogous benzamides (e.g., teflubenzuron, novaluron) exhibit insecticidal and antifungal activities. Initial screening should involve:
- Enzyme inhibition assays : Target chitin synthase or kinases using spectrophotometric methods.
- Cell viability assays : Test against cancer lines (e.g., MTT assay) to assess cytotoxicity .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Use SHELX software (e.g., SHELXL-97) for refinement. Key steps:
Collect high-resolution X-ray data (Mo-Kα radiation, λ = 0.71073 Å).
Solve the structure via direct methods and refine using full-matrix least-squares.
Validate hydrogen-bonding networks (e.g., N–H⋯O interactions form C(4) chains along the [100] axis) and analyze thermal displacement parameters for disorder (e.g., terminal –CHF₂ groups may show 0.67:0.33 site occupancy) .
Q. How can computational modeling predict its mechanism of action?
- Methodological Answer :
- Pharmacophore modeling : Identify critical functional groups (e.g., benzoyl, difluorophenyl) for target binding.
- Molecular docking : Simulate interactions with VEGFR2 (e.g., hydrogen bonds with Cys917, hydrophobic interactions with Val914/Leu838). Use AutoDock Vina with a grid box covering the active site.
- ADMET prediction : Assess toxicity via Ames test proxies and hepatic metabolism using tools like ADMETlab .
Q. How to address contradictions in reported biological activity data?
- Methodological Answer :
- Cross-validation : Replicate assays under standardized conditions (e.g., pH, temperature).
- Structural analogs : Compare activity trends with derivatives (e.g., replacing fluorine with chlorine alters lipophilicity and target affinity).
- Purity assessment : Use DSC (melting point: 145–148°C) and elemental analysis to rule out impurities .
Q. What strategies optimize yield in large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
